Benzamide

Catalog No.
S605512
CAS No.
55-21-0
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide

CAS Number

55-21-0

Product Name

Benzamide

IUPAC Name

benzamide

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)

InChI Key

KXDAEFPNCMNJSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N

Solubility

less than 1 mg/mL at 72.5° F (NTP, 1992)
0.11 M
> 10% in benzene
1 g in 6 ml ethanol; 1 g in 3.3 ml pyridine
Soluble in ammonia
Slightyl soluble in ethyl ether, benzene; very soluble in ethyl alcohol, carbon tetrachloride, carbon disulfide.
In water, 1.35X10+4 mg/l @ 25 °C
13500 mg/L at 25 °C
>18.2 [ug/mL]

Synonyms

benzamide

Canonical SMILES

C1=CC=C(C=C1)C(=O)N

Drug Discovery and Development

Benzamide serves as a core scaffold in numerous drug discovery efforts, particularly for developing molecules targeting specific biological processes. Its versatility allows for the introduction of various substituents at different positions on the benzene ring, tailoring its properties for interaction with specific enzymes, receptors, or other biomolecules. Some examples include:

  • Anticancer agents: Benzamide derivatives have shown promising antitumor activity against various cancers. For instance, studies suggest that they can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Source:
  • Antimicrobial agents: Certain benzamide derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antibiotics and antifungals. Source
  • Neurological disorders: Research explores benzamides' potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by modulating specific neurotransmitter systems. Source:

It's important to note that most benzamide-based drugs are still under development or pre-clinical testing. Further research is needed to evaluate their safety and efficacy before widespread clinical use.

Materials Science and Engineering

Benzamide derivatives find applications in materials science due to their unique properties like:

  • Liquid crystals: Specific benzamide derivatives exhibit liquid crystalline behavior, making them useful in various applications like displays and sensors. Source
  • Organic electronics: Certain benzamides show potential for use in organic semiconductors and other electronic devices due to their semiconducting properties. Source
  • Polymers: Benzamide-containing polymers exhibit interesting properties like enhanced thermal stability and mechanical strength, making them suitable for various engineering applications. Source

Research in this field is ongoing, with scientists exploring new benzamide-based materials with improved functionalities for diverse applications.

Other Scientific Applications

Beyond the aforementioned areas, benzamide also finds use in:

  • Chemical synthesis: As a versatile building block, it serves as a starting material for synthesizing various complex molecules with diverse applications.
  • Crystallography: Benzamide derivatives are sometimes used as solvents or cocrystals to aid in crystallizing other molecules for structural analysis.
  • Environmental studies: Certain benzamides are used as probes to study environmental processes like biodegradation and pollutant interactions.

Physical Description

Benzamide is a white powder. (NTP, 1992)
Solid

Color/Form

Colorless crystals
Monoclinic prisms or plates from wate

XLogP3

0.6

Boiling Point

554 °F at 760 mm Hg (NTP, 1992)
290.0 °C
288 °C

Density

1.0792 at 266 °F (NTP, 1992)
1.341

LogP

0.64 (LogP)
log Kow= 0.64
0.818

Appearance

Powder

Melting Point

270 to 271 °F (NTP, 1992)
129.1 °C
130 °C
129.1°C

UNII

6X80438640

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 31 of 99 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 68 of 99 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (98.53%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of acute lymphoblastic leukaemia, Treatment of non-Hodgkin lymphoma

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

55-21-0

Wikipedia

Benzamide

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

From benzoyl chloride and ammonia or ammonium carbonate.

General Manufacturing Information

Benzamide: ACTIVE

Interactions

Phorbol ester-induced promotion of initiated NMRI mouse skin keratinocytes to papillomas could be largely prevented when nicotinamide like inhibitors of poly(ADP-ribose)polymerase (nicotinamide, benzamide, 3-aminobenzamide) were applied simultaneously with 12-O-tetradecanoylphorbol-13-acetate. A similar suppression of tumor promotion by nicotinamide analogues was demonstrated in clone 41 JB6 epidermal cells which are promotable by 12-O-tetradecanoylphorbol- 13-acetate to anchorage-independent growth.
Differences in the mode of action of caffeine and benzamide on DNA repair processes were studied in Chinese hamster lung fibroblast line V79 cells treated or not treated with N-methyl-N'-nitro-N-nitrosoguanidine. Post treatment with 2 mM caffeine or benzamide for 24 hr, following N-methyl-N'-nitro-N-nitrosoguanidine treatment, greatly increased cell lethality. In the presence of 50 uM deoxycytidine, caffeine had almost no effect on cell lethality. Benzamide induced cell lethality was not affected by the presence of deoxycytidine. Treatment with 2 mM caffeine or benzamide alone for 24 hours had no effect on cell lethality. When caffeine and benzamide were present simultaneously for 96 hr, cell lethality was greatly increased. This effect was eliminated in the presence of 50 uM deoxycytidine. Poly(ADP-ribose)polymerase activity of the cells was substantially inhibited by 2 mM benzamide; 2 to 5 mM caffeine had no detectable effect on the polymerase activity.

Dates

Modify: 2023-09-13

Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery

Sonia Huecas, Lidia Araújo-Bazán, Federico M Ruiz, Laura B Ruiz-Ávila, R Fernando Martínez, Andrea Escobar-Peña, Marta Artola, Henar Vázquez-Villa, Mar Martín-Fontecha, Carlos Fernández-Tornero, María L López-Rodríguez, José M Andreu
PMID: 33908781   DOI: 10.1021/acs.jmedchem.0c02207

Abstract

Bacterial resistance to antibiotics makes previously manageable infections again disabling and lethal, highlighting the need for new antibacterial strategies. In this regard, inhibition of the bacterial division process by targeting key protein FtsZ has been recognized as an attractive approach for discovering new antibiotics. Binding of small molecules to the cleft between the N-terminal guanosine triphosphate (GTP)-binding and the C-terminal subdomains allosterically impairs the FtsZ function, eventually inhibiting bacterial division. Nonetheless, the lack of appropriate chemical tools to develop a binding screen against this site has hampered the discovery of FtsZ antibacterial inhibitors. Herein, we describe the first competitive binding assay to identify FtsZ allosteric ligands interacting with the interdomain cleft, based on the use of specific high-affinity fluorescent probes. This novel assay, together with phenotypic profiling and X-ray crystallographic insights, enables the identification and characterization of FtsZ inhibitors of bacterial division aiming at the discovery of more effective antibacterials.


Beyond Basicity: Discovery of Nonbasic DENV-2 Protease Inhibitors with Potent Activity in Cell Culture

Nikos Kühl, Mila M Leuthold, Mira A M Behnam, Christian D Klein
PMID: 33851839   DOI: 10.1021/acs.jmedchem.0c02042

Abstract

The viral serine protease NS2B-NS3 is one of the promising targets for drug discovery against dengue virus and other flaviviruses. The molecular recognition preferences of the protease favor basic, positively charged moieties as substrates and inhibitors, which leads to pharmacokinetic liabilities and off-target interactions with host proteases such as thrombin. We here present the results of efforts that were aimed specifically at the discovery and development of noncharged, small-molecular inhibitors of the flaviviral proteases. A key factor in the discovery of these compounds was a cellular reporter gene assay for the dengue protease, the DENV2proHeLa system. Extensive structure-activity relationship explorations resulted in novel benzamide derivatives with submicromolar activities in viral replication assays (EC
0.24 μM), selectivity against off-target proteases, and negligible cytotoxicity. This structural class has increased drug-likeness compared to most of the previously published active-site-directed flaviviral protease inhibitors and includes promising candidates for further preclinical development.


Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide

Xuebao Wang, Kaiqi Wu, Longcheng Fang, Xiaojiao Yang, Nan Zheng, Zongxuan Du, Ying Lu, Zixin Xie, Zhiguo Liu, Zhigui Zuo, Faqing Ye
PMID: 33774344   DOI: 10.1016/j.ejmech.2021.113362

Abstract

Signal transducer and activator of transcription 3 (STAT3) has been confirmed as an attractive therapeutic target for cancer therapy. Herein, we designed and synthesized a series of N-substituted Sulfamoylbenzamide STAT3 inhibitors based on small-molecule STAT3 inhibitor Niclosamide. Compound B12, the best active compound of this series, was identified as an inhibitor of IL-6/STAT3 signaling with an IC
of 0.61-1.11 μM in MDA-MB-231, HCT-116 and SW480 tumor cell lines with STAT3 overexpression, by inhibiting the phosphorylation of STAT3 of Tyr705 residue and the expression of STAT3 downstream genes, inducing apoptosis and inhibiting the migration of cancer cells. Furthermore, in vivo study revealed that compound B12 suppressed the MDA-MB-231 xenograft tumor growth in nude mice at the dose of 30 mg/kg (i.g.), which has better antitumor activity than the positive control Niclosamide. More importantly, B12 is an orally bioavailable anticancer agent as a promising candidate for further development.


Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities

Huajian Zhu, Wenlong Li, Wen Shuai, Yang Liu, Limei Yang, Yuchen Tan, Tiandong Zheng, Hong Yao, Jinyi Xu, Zheying Zhu, Dong-Hua Yang, Zhe-Sheng Chen, Shengtao Xu
PMID: 33676300   DOI: 10.1016/j.ejmech.2021.113316

Abstract

A series of novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors. Among fifty-one target compounds, compound 20b exhibited significant antiproliferative activities with IC
values ranging from 12 to 27 nM against several cancer cell lines, and possessed good plasma stability and satisfactory physicochemical properties. Mechanism studies demonstrated that 20b bound to the colchicine binding site and displayed potent anti-vascular activity. Notably, the corresponding disodium phosphate 20b-P exhibited an excellent safety profile with the LD
value of 599.7 mg/kg (i.v. injection), meanwhile, it significantly inhibited tumor growth and decreased microvessel density in liver cancer cell H22 allograft mouse model without obvious toxicity. Collectively, 20b and 20b-P are novel promising anti-tubulin agents with more druggable properties and deserve to be further investigated for cancer therapy.


LCC18, a benzamide-linked small molecule, ameliorates IgA nephropathy in mice

Shin-Ruen Yang, Kuo-Feng Hua, Akiko Takahata, Chung-Yao Wu, Chih-Yu Hsieh, Hsiao-Wen Chiu, Cheng-Hsu Chen, Debabrata Mukhopadhyay, Yusuke Suzuki, Shuk-Man Ka, Hsu-Shan Huang, Ann Chen
PMID: 33373038   DOI: 10.1002/path.5609

Abstract

IgA nephropathy (IgAN), an immune complex-mediated process and the most common primary glomerulonephritis, can progress to end-stage renal disease in up to 40% of patients. Accordingly, a therapeutic strategy targeting a specific molecular pathway is urgently warranted. Aided by structure characterisation and target identification, we predicted that a novel ring-fused 6-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione (LCC18) targets the NLRP3 inflammasome, which participates in IgAN pathogenesis. We further developed biomarkers for the disease. We used two complementary IgAN models in C57BL/6 mice, involving TEPC-15 hybridoma-derived IgA, and in gddY mice. Moreover, we created specific cell models to validate therapeutic effects of LCC18 on IgAN and to explain its underlying mechanisms. IgAN mice benefited significantly from treatment with LCC18, showing dramatically improved renal function, including greatly reduced proteinuria and renal pathology. Mechanistic studies showed that the mode of action specifically involved: (1) blocking of the MAPKs/COX-2 axis-mediated priming of the NLRP3 inflammasome; (2) inhibition of ASC oligomerisation and NLRP3 inflammasome assembly by inhibiting NLRP3 binding to PKR, NEK7 and ASC; and (3) activation of autophagy. LCC18 exerts therapeutic effects on murine IgAN by differentially regulating NLRP3 inflammasome activation and autophagy induction, suggesting this new compound as a promising drug candidate to treat IgAN. © 2020 The Pathological Society of Great Britain and Ireland. Published by John Wiley & Sons, Ltd.


Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives

Weerachai Phutdhawong, Apiwat Chuenchid, Thongchai Taechowisan, Jitnapa Sirirak, Waya S Phutdhawong
PMID: 33809679   DOI: 10.3390/molecules26061653

Abstract

A series of novel coumarin-3-carboxamide derivatives were designed and synthesized to evaluate their biological activities. The compounds showed little to no activity against gram-positive and gram-negative bacteria but specifically showed potential to inhibit the growth of cancer cells. In particular, among the tested compounds, 4-fluoro and 2,5-difluoro benzamide derivatives (
and
, respectively) were found to be the most potent derivatives against HepG2 cancer cell lines (IC
= 2.62-4.85 μM) and HeLa cancer cell lines (IC
= 0.39-0.75 μM). The activities of these two compounds were comparable to that of the positive control doxorubicin; especially, 4-flurobenzamide derivative (
) exhibited low cytotoxic activity against LLC-MK2 normal cell lines, with IC
more than 100 μM. The molecular docking study of the synthesized compounds revealed the binding to the active site of the CK2 enzyme, indicating that the presence of the benzamide functionality is an important feature for anticancer activity.


Hit-to-lead optimization on aryloxybenzamide derivative virtual screening hit against SIRT

Semih Yagci, Mahmut Gozelle, Selen Gozde Kaya, Yesim Ozkan, Ahmet Bugra Aksel, Filiz Bakar-Ates, Yasemin Dundar, Gokcen Eren
PMID: 33360574   DOI: 10.1016/j.bmc.2020.115961

Abstract

Sirtuins (SIRTs) are a class of nicotinamide adenine dinucleotide (NAD
)-dependent protein histone deacetylases (HDACs) that are evolutionarily conserved from bacteria to mammals. This group of enzymes catalyses the reversible deacetylation of lysine residues in the histones or non-histone substrates using NAD
as a cosubstrate. Numerous studies have demonstrated that the aberrant enzymatic activity of SIRTs has been linked to various diseases like diabetes, cancer, and neurodegenerative disorders. Previously, we performed a pharmacophore-based virtual screening campaign and an aryloxybenzamide derivative (1) displaying SIRT1/2 inhibitory effect was identified as a hit compound. In the current study, the hit-to-lead optimization on the hit compound was explored in order to improve the SIRT binding and inhibition. Fourteen compounds, ten of which were new, have been synthesized and subjected to in vitro biological evaluation for their inhibitory activity against SIRT1-3. By the structural modifications performed, a significant improvement was observed in selective SIRT1 inhibition for ST01, ST02, and ST11 compared to that of the hit compound. The highest SIRT2 inhibitory activity was observed for ST14, which was designed according to compatibility with pharmacophore model developed for SIRT2 inhibitors and thus, providing the interactions required with key residues in SIRT2 active site. Furthermore, ST01, ST02, ST11, and ST14 were subjected to in vitro cytotoxicity assay against MCF-7 human breast cancer cell line to determine the influence of the improvement in SIRT1/2 inhibition along with the structural modifications on the cytotoxic properties of the compounds. The cytotoxicity of the compounds was found to be correlated with their SIRT inhibitory profiles indicating the effects of SIRT1/2 inhibition on cancer cell viability. Overall, this study provides structural insights for further inhibitor improvement.


Structural basis for ligand recognition of the neuropeptide Y Y

Tingting Tang, Christin Hartig, Qiuru Chen, Wenli Zhao, Anette Kaiser, Xuefeng Zhang, Hui Zhang, Honge Qu, Cuiying Yi, Limin Ma, Shuo Han, Qiang Zhao, Annette G Beck-Sickinger, Beili Wu
PMID: 33531491   DOI: 10.1038/s41467-021-21030-9

Abstract

The human neuropeptide Y (NPY) Y
receptor (Y
R) plays essential roles in food intake, bone formation and mood regulation, and has been considered an important drug target for obesity and anxiety. However, development of drugs targeting Y
R remains challenging with no success in clinical application yet. Here, we report the crystal structure of Y
R bound to a selective antagonist JNJ-31020028 at 2.8 Å resolution. The structure reveals molecular details of the ligand-binding mode of Y
R. Combined with mutagenesis studies, the Y
R structure provides insights into key factors that define antagonistic activity of diverse antagonists. Comparison with the previously determined antagonist-bound Y
R structures identified receptor-ligand interactions that play different roles in modulating receptor activation and mediating ligand selectivity. These findings deepen our understanding about molecular mechanisms of ligand recognition and subtype specificity of NPY receptors, and would enable structure-based drug design.


Global genetic deletion of Ca

Simon Feseha, Tamara Timic Stamenic, Damon Wallace, Caesare Tamag, Lingling Yang, Jen Q Pan, Slobodan M Todorovic
PMID: 33299036   DOI: 10.1038/s41598-020-78488-8

Abstract

We previously documented that the Ca
3.3 isoform of T-type calcium channels (T-channels) is inhibited by clinically relevant concentrations of volatile anaesthetics, including isoflurane. However, little is understood about the functional role of Ca
3.3 channels in anaesthetic-induced hypnosis and underlying neuronal oscillations. To address this issue, we used Ca
3.3 knock-out (KO) mice and a panselective T-channel blocker 3,5-dichloro-N-[1-(2,2-dimethyltetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide (TTA-P2). We found that mutant mice injected with the vehicle showed faster induction of hypnosis than wild-type (WT) mice, while the percent isoflurane at which hypnosis and immobility occurred was not different between two genotypes. Furthermore, we found that TTA-P2 facilitated isoflurane induction of hypnosis in the Ca
3.3 KO mice more robustly than in the WT mice. Isoflurane-induced hypnosis following injections of TTA-P2 was accompanied with more prominent delta and theta EEG oscillations in the mutant mice, and reached burst-suppression pattern earlier when compared to the WT mice. Our findings point to a relatively specific value of Ca
3.3 channels in anaesthetic induced hypnosis. Furthermore, we propose that T-channel blockers may be further explored as a valuable adjunct to reducing the usage of potent volatile anaesthetics, thereby improving their safety.


Administration of a CXC Chemokine Receptor 2 (CXCR2) Antagonist, SCH527123, Together with Oseltamivir Suppresses NETosis and Protects Mice from Lethal Influenza and Piglets from Swine-Influenza Infection

Harshini K Ashar, Sivasami Pulavendran, Jennifer M Rudd, Prasanthi Maram, Mallika Achanta, Vincent T K Chow, Jerry R Malayer, Timothy A Snider, Narasaraju Teluguakula
PMID: 33453177   DOI: 10.1016/j.ajpath.2020.12.013

Abstract

Excessive neutrophil influx, their released neutrophil extracellular traps (NETs), and extracellular histones are associated with disease severity in influenza-infected patients. Neutrophil chemokine receptor CXC chemokine receptor 2 (CXCR2) is a critical target for suppressing neutrophilic inflammation. Herein, temporal dynamics of neutrophil activity and NETosis were investigated to determine the optimal timing of treatment with the CXCR2 antagonist, SCH527123 (2-hydroxy-N,N-dimethyl-3-[2-([(R)-1-(5-methyl-furan-2-yl)-propyl]amino)-3,4-dioxo-cyclobut-1-enylamino]-benzamide), and its efficacy together with antiviral agent, oseltamivir, was tested in murine and piglet influenza-pneumonia models. SCH527123 plus oseltamivir markedly improved survival of mice infected with lethal influenza, and diminished lung pathology in swine-influenza-infected piglets. Mechanistically, addition of SCH527123 in the combination treatment attenuated neutrophil influx, NETosis, in both mice and piglets. Furthermore, neutrophils isolated from influenza-infected mice showed greater susceptibility to NETotic death when stimulated with a CXCR2 ligand, IL-8. In addition, CXCR2 stimulation induced nuclear translocation of neutrophil elastase, and enhanced citrullination of histones that triggers chromatin decondensation during NET formation. Studies on temporal dynamics of neutrophils and NETs during influenza thus provide important insights into the optimal timing of CXCR2 antagonist treatment for attenuating neutrophil-mediated lung pathology. These findings reveal that pharmacologic treatment with CXCR2 antagonist together with an antiviral agent could significantly ameliorate morbidity and mortality in virulent and sublethal influenza infections.


Explore Compound Types